3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of ethoxy, fluoro, indole, and benzenesulfonamide groups
Preparation Methods
The synthesis of 3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the indole moiety, sulfonamide linkage, and the introduction of ethoxy and fluoro groups. One common synthetic route involves the following steps:
Formation of the Indole Moiety: Starting from 2-methyl-1H-indole, the indole ring is constructed through cyclization reactions.
Sulfonamide Linkage: The indole derivative is then reacted with benzenesulfonyl chloride to form the sulfonamide linkage.
Introduction of Ethoxy and Fluoro Groups:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for the ethoxy and fluoro groups. Reagents such as sodium ethoxide or potassium fluoride can be used.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, influencing their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide include other indole derivatives and sulfonamides. For example:
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Sulfanilamide: A simple sulfonamide used as an antibacterial agent.
Fluoroindoles: Compounds with similar fluoro and indole groups, used in various chemical and biological applications.
Properties
IUPAC Name |
3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-3-25-19-12-14(8-9-17(19)20)26(23,24)21-11-10-15-13(2)22-18-7-5-4-6-16(15)18/h4-9,12,21-22H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITVQZGRFNYVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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